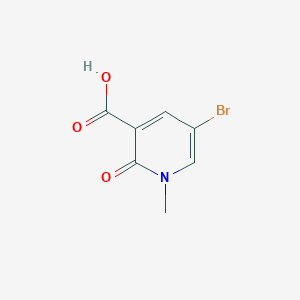5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
CAS No.: 846048-15-5
Cat. No.: VC3392250
Molecular Formula: C7H6BrNO3
Molecular Weight: 232.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 846048-15-5 |
|---|---|
| Molecular Formula | C7H6BrNO3 |
| Molecular Weight | 232.03 g/mol |
| IUPAC Name | 5-bromo-1-methyl-2-oxopyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C7H6BrNO3/c1-9-3-4(8)2-5(6(9)10)7(11)12/h2-3H,1H3,(H,11,12) |
| Standard InChI Key | RKLHARUABHWIDP-UHFFFAOYSA-N |
| SMILES | CN1C=C(C=C(C1=O)C(=O)O)Br |
| Canonical SMILES | CN1C=C(C=C(C1=O)C(=O)O)Br |
Introduction
Physical and Chemical Properties
Structural Characteristics
5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid has a well-defined chemical structure characterized by the following parameters:
The compound features a pyridine ring structure with the nitrogen atom (N-1) methylated, creating a 1-methyl-2-pyridone core. The bromine substituent at position 5 provides a site for potential functionalization through various organic reactions. The carboxylic acid group at position 3 contributes to the compound's acidic properties and offers opportunities for derivatization through typical carboxylic acid reactions.
Physical Properties
Based on its structural characteristics and molecular weight, 5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is likely to exist as a crystalline solid under standard conditions. The presence of the carboxylic acid group suggests moderate solubility in polar organic solvents and limited solubility in non-polar solvents. The compound would exhibit acidic properties due to the carboxylic acid functionality, allowing it to form salts with appropriate bases.
Synthesis Methods
Reaction Conditions
The synthesis would typically involve controlled reaction conditions:
| Synthetic Step | Typical Reagents | Conditions | Expected Yield |
|---|---|---|---|
| Bromination | Br₂, NBS | Acetic acid or chloroform, 0-25°C | Moderate to high |
| N-Methylation | CH₃I, DMF | K₂CO₃, 50-60°C | High |
| Oxidation | KMnO₄, CrO₂Cl₂ | Aqueous/organic interface | Moderate |
| Carboxylation | n-BuLi followed by CO₂ | THF, -78°C | Moderate |
These methods would require careful control of reaction parameters and appropriate purification techniques to obtain the desired compound with high purity.
Chemical Reactivity and Transformations
Functional Group Reactivity
The reactivity of 5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is primarily determined by its functional groups:
-
Carboxylic Acid Group: This functionality can undergo typical carboxylic acid reactions including esterification, amidation, reduction to alcohols, and salt formation. Related derivatives with methyl esters have been reported in the literature, suggesting that esterification is a viable transformation .
-
Bromine Substituent: The bromine at position 5 serves as an excellent leaving group for nucleophilic aromatic substitution reactions and can participate in various coupling reactions (Suzuki, Sonogashira, etc.), making it a valuable site for molecular diversification.
-
2-Oxo Pyridine Core: The lactam-like structure of the 2-oxo-dihydropyridine influences the electronic distribution in the ring, affecting the reactivity patterns compared to regular pyridines.
Transformation Pathways
The compound can undergo several transformations that may be valuable in synthetic chemistry:
| Transformation | Reagents | Product Type | Potential Applications |
|---|---|---|---|
| Esterification | ROH, H₂SO₄ or SOCl₂ | Esters | Building blocks for complex molecules |
| Amidation | R-NH₂, coupling agents | Amides | Peptide-like structures |
| Cross-coupling | Boronic acids, Pd catalysts | Arylated derivatives | Medicinal chemistry scaffolds |
| Reduction | LiAlH₄, NaBH₄ | Alcohols | Precursors to other functional groups |
| Decarboxylation | Heat, copper salts | Decarboxylated derivatives | Simplified structures |
These transformation pathways highlight the versatility of 5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid as a synthetic intermediate.
Structural Comparisons with Related Compounds
Comparative Analysis
5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid shares structural similarities with several related compounds, each with distinct variations in substitution patterns:
These structural relationships demonstrate how subtle modifications to the core structure can create a diverse family of compounds with potentially different chemical and biological properties.
Structure-Property Relationships
The relative positions and nature of substituents on the pyridine ring significantly influence the compound's properties:
-
N-alkylation (methyl vs. ethyl) affects the electron distribution in the ring and can influence solubility and binding interactions with potential biological targets.
-
The position of the bromine substituent (position 5) creates a specific electronic environment that determines reactivity patterns in substitution and coupling reactions.
-
The carboxylic acid group at position 3 contributes to the compound's acidic character and provides opportunities for structural elaboration.
Applications in Research and Development
Synthetic Intermediate Applications
5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid serves as a valuable building block in organic synthesis due to its multiple functionalization sites. The bromine substituent, in particular, allows for various cross-coupling reactions that can introduce diverse groups at position 5. The carboxylic acid group provides additional opportunities for structural modification.
Analytical Characterization
Spectroscopic Identification
The identification and characterization of 5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involve multiple spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show signals for the N-methyl group (typically around δ 3.7 ppm) and the aromatic protons.
-
¹³C NMR would display signals for the carbonyl carbons, the carboxylic acid carbon, and the aromatic ring carbons.
-
-
Infrared (IR) Spectroscopy:
-
Characteristic absorption bands for the carboxylic acid (O-H stretch ~3300-2500 cm⁻¹, C=O stretch ~1700 cm⁻¹)
-
Lactam carbonyl absorption (~1650-1680 cm⁻¹)
-
C-Br stretching vibrations (~550-650 cm⁻¹)
-
-
Mass Spectrometry:
-
Molecular ion peak at m/z 232/234 with characteristic bromine isotope pattern (M and M+2 peaks with approximately 1:1 ratio)
-
Fragmentation patterns including loss of CO₂, loss of bromine, and ring fragmentation
-
Chromatographic Analysis
Chromatographic methods for analyzing 5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid would typically include:
-
High-Performance Liquid Chromatography (HPLC) using reverse-phase columns with UV detection at wavelengths appropriate for the pyridone chromophore.
-
Thin-Layer Chromatography (TLC) using appropriate solvent systems for monitoring reaction progress during synthesis.
-
Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate derivatization (e.g., methylation of the carboxylic acid group).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume